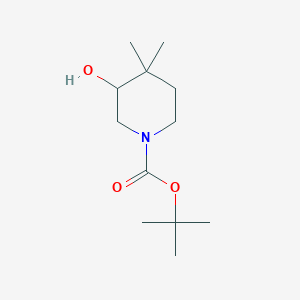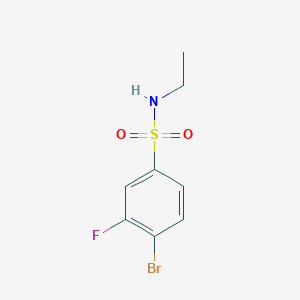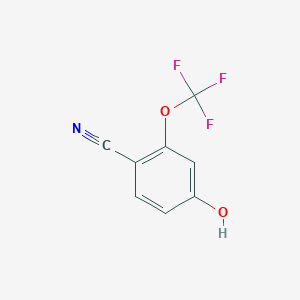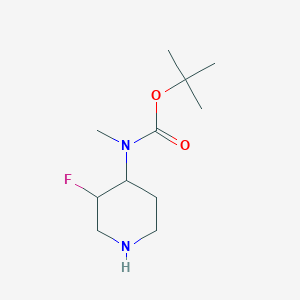
tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate
Übersicht
Beschreibung
“tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate” is a chemical compound with the molecular formula C10H19FN2O2 . It has a molecular weight of 218.27 .
Molecular Structure Analysis
The molecular structure of “tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate” consists of a carbamate group (N-CO-O) attached to a tert-butyl group and a 3-fluoropiperidin-4-yl group .Physical And Chemical Properties Analysis
“tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate” appears as a white to yellow solid . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Metabolism in Insects and Mammals
The study of similar compounds to tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate, such as 3,5-di-tert-butylphenyl N-methylcarbamate (Butacarb), reveals insights into their metabolism in both insects and mammals. In research conducted by Douch & Smith (1971), it was found that oxidation of Butacarb in various species resulted in multiple hydroxylation products, hinting at the metabolic pathways these carbamates undergo.
Enzyme Catalysis and Metabolism
Further work by Douch & Smith (1971) on m-tert-butylphenyl N-methylcarbamate investigated the role of enzymes in the metabolism of these compounds. It was noted that different enzymes catalyze the hydroxylation of the tert-butyl and N-methyl groups, which may be relevant to understanding the metabolic fate of tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate.
Synthesis and Chemical Transformations
The synthesis and chemical transformations of related carbamates have been extensively studied. Guinchard et al. (2005) describe the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, showcasing the versatility of these compounds in organic synthesis.
Comparative Toxicity Studies
The comparative cytotoxicity of butylated hydroxytoluene and its methylcarbamate derivative, terbucarb, was studied by Nakagawa et al. (1994). This research provides insights into the toxicological profiles of carbamate derivatives, which may be applicable to tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate.
Application in Biological Systems
The use of carbamates in biological systems was demonstrated by Sanjeevarayappa et al. (2015), who synthesized a tert-butyl piperazine-1-carboxylate derivative and evaluated its antibacterial and anthelmintic activity. Such studies may open avenues for the application of tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate in pharmacology.
Safety And Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCKWWMMIKCCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCNCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



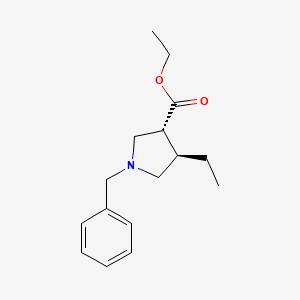
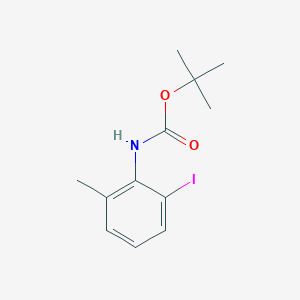
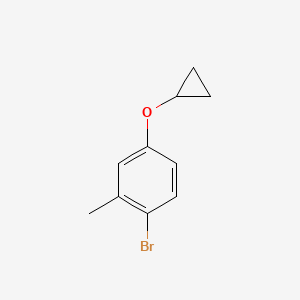
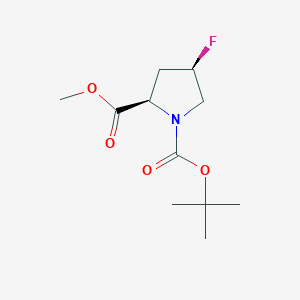
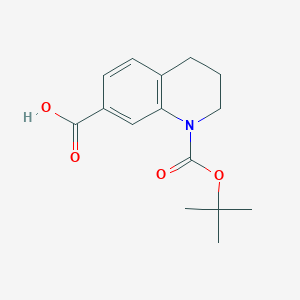
![1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1375545.png)
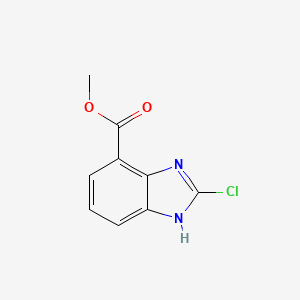
![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)
![(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone](/img/structure/B1375550.png)
![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B1375551.png)
![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)
